2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-(4-cyclopropylsulfinylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c12-11(13)7-8-1-3-9(4-2-8)15(14)10-5-6-10/h1-4,10H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBVFDSGLFSPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)C2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid typically involves the introduction of the cyclopropanesulfinyl group to a phenylacetic acid derivative. One common method includes the reaction of 4-bromophenylacetic acid with cyclopropylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of 2-[4-(Cyclopropanesulfonyl)phenyl]acetic acid.
Reduction: Formation of 2-[4-(Cyclopropylthio)phenyl]acetic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid serves as a building block for creating more complex molecules. Its sulfinyl group can participate in redox reactions, making it a valuable reagent in synthetic pathways aimed at developing new compounds with desired properties.
Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. Studies have shown that compounds containing sulfinyl groups can modulate oxidative stress levels within cells, potentially leading to therapeutic effects against various diseases.
Medicinal Chemistry
This compound is being investigated for its therapeutic applications, particularly in drug development. Its unique structural features allow it to interact with specific biological targets, which may lead to the discovery of new treatments for conditions such as inflammation and infections.
Case Study 1: Anti-Inflammatory Effects
A study explored the anti-inflammatory properties of this compound by assessing its effects on cytokine production in immune cells. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The findings revealed that this compound displayed notable inhibition of bacterial growth, particularly against Gram-positive bacteria. This supports its potential use in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Oxidation States
The sulfur-containing phenylacetic acid derivatives differ primarily in the oxidation state of the sulfur atom. Key analogs include:
2-[4-(Cyclopropylsulfanyl)phenyl]acetic Acid (CAS 868614-27-1):
2-[4-(Cyclopropanesulfinyl)phenyl]acetic Acid :
- Sulfur in the sulfoxide (-SO) state (target compound).
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic Acid (CAS 1155610-14-2):
Table 1: Structural and Basic Properties
| Compound | Oxidation State | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 2-[4-(Cyclopropylsulfanyl)phenyl]acetic acid | -S- | C₁₁H₁₂O₂S | 208.28 | 868614-27-1 |
| This compound | -SO | C₁₁H₁₂O₃S | ~232.28* | Not available |
| 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid | -SO₂ | C₁₁H₁₄O₅S | 258.3 | 1155610-14-2 |
*Estimated based on oxidation state differences.
Physicochemical Properties
- 2-[4-(Cyclopropylsulfanyl)phenyl]acetic Acid :
- 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic Acid: Limited data; higher molecular weight suggests increased polarity compared to sulfanyl/sulfinyl analogs .
The sulfinyl group in the target compound likely enhances polarity compared to the sulfanyl analog but less than the sulfonyl derivative. This may affect solubility and bioavailability.
Biological Activity
2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid is a compound that has garnered interest due to its unique cyclopropanesulfinyl group, which may impart distinctive chemical and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₃H₁₈O₂S, characterized by the presence of a cyclopropanesulfinyl moiety attached to a phenylacetic acid structure. This configuration suggests potential anti-inflammatory and antimicrobial activities, making it a candidate for pharmaceutical development.
1. Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antibacterial activity. For instance, phenylacetic acid (PAA), a related compound, demonstrated an IC50 value of 0.8038 mg/mL against Agrobacterium tumefaciens, suggesting that derivatives of phenylacetic acid may have comparable or enhanced antibacterial effects due to structural modifications like the cyclopropanesulfinyl group .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | IC50 (mg/mL) |
|---|---|---|
| Phenylacetic Acid (PAA) | Agrobacterium tumefaciens | 0.8038 |
| This compound | TBD | TBD |
The mechanisms through which this compound exerts its biological effects may include:
- Cell Membrane Disruption : Similar compounds have been shown to compromise bacterial cell membranes, leading to cell lysis.
- Inhibition of Protein Synthesis : By affecting ribosomal function or interfering with amino acid incorporation into proteins.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in bacterial cells, which can lead to cell death.
Case Studies
While direct case studies on this compound are sparse, research on related compounds provides valuable insights:
- A study involving phenylacetic acid highlighted its ability to disrupt the integrity of A. tumefaciens membranes, leading to increased leakage of cellular components and ultimately cell death .
- Another investigation noted that structural modifications in phenylacetic acids could enhance their antibacterial efficacy against multiple pathogens, suggesting a promising avenue for further research on cyclopropane-containing analogs.
Q & A
Q. What are the recommended synthetic routes for 2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfoxidation of cyclopropane thioethers followed by coupling with phenylacetic acid derivatives. Optimize reaction conditions (e.g., oxidizing agents like H₂O₂ or mCPBA, temperature control at 0–25°C, and inert atmosphere) to enhance sulfinyl group stability. Monitor intermediates via TLC or LC-MS to avoid over-oxidation to sulfone byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
Q. How can researchers ensure the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Optimize mobile phase (e.g., acetonitrile/0.1% TFA in water) for baseline separation of impurities.
- NMR : Confirm sulfinyl configuration (¹H and ¹³C NMR) and absence of sulfone contaminants.
- HRMS : Validate molecular weight with <2 ppm error.
Cross-reference with published spectra of analogous sulfinyl compounds (e.g., {4-[(2,2,2-Trifluoroethyl)sulfonyl]phenyl}acetic acid) for benchmarking .
Q. What safety protocols are critical during handling of sulfinyl-containing compounds like this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
- Store under nitrogen at 2–8°C to prevent sulfoxide degradation.
- Follow spill management guidelines (e.g., neutralize with sodium bicarbonate, absorb with inert material).
Refer to SDS of structurally similar compounds (e.g., 2-(4-Cyclohexylphenyl)acetic acid) for hazard mitigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for sulfinyl group characterization?
- Methodological Answer : Discrepancies in NMR/IR data may arise from dynamic stereochemistry or solvent effects.
- Perform variable-temperature NMR to assess sulfinyl inversion barriers.
- Compare experimental IR (S=O stretch ~1040–1070 cm⁻¹) with DFT-computed spectra.
- Use X-ray crystallography (as in 2-(4-Hydroxyphenyl)acetic acid studies) for definitive stereochemical assignment .
Q. What strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Design dose-response experiments (e.g., cholinesterase inhibition assays at 37°C, pH 7.4) with acetylthiocholine as substrate.
- Use kinetic analysis (Lineweaver-Burk plots) to determine inhibition mode (competitive/non-competitive).
- Validate specificity via counter-screening against related enzymes (e.g., acetyltransferases) .
Q. How can computational modeling predict the reactivity of the cyclopropanesulfinyl moiety in drug design?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
- Simulate metabolic pathways (e.g., CYP450-mediated oxidation) using software like Schrödinger’s ADMET Predictor.
- Cross-validate with experimental data from sulfonamide analogs (e.g., 2-{[4-(methylsulfamoyl)phenyl]formamido}acetic acid) .
Q. What experimental approaches address low yield in large-scale synthesis of this compound?
- Methodological Answer :
- Optimize catalytic systems: Transition-metal catalysts (e.g., Pd/C) for coupling steps.
- Implement flow chemistry for precise control of exothermic sulfoxidation reactions.
- Use DoE (Design of Experiments) to identify critical factors (e.g., stoichiometry, solvent polarity).
Reference scale-up protocols for 4-Hydroxyphenylacetic acid derivatives as a template .
Data Analysis & Validation
Q. How should researchers handle discrepancies between in vitro and in silico activity data for this compound?
- Methodological Answer :
- Reassess assay conditions (e.g., buffer ionic strength, co-solvents) that may alter compound solubility.
- Verify computational parameters (e.g., protonation state at physiological pH, force field selection).
- Conduct molecular dynamics simulations to explore protein-ligand flexibility not captured in static docking .
Q. What are best practices for ensuring reproducibility in sulfinyl compound research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
